cLogP Reduction: A 2.4 Log Unit Shift in Lipophilicity vs. Des-Bromo Analog Drives Divergent ADME Profiles
The target compound exhibits a calculated logP (cLogP) of 1 , while the des-bromo analog 5-[4-(trifluoromethyl)phenyl]oxazole has an experimentally derived or database-reported LogP of approximately 3.36 . This represents a ΔLogP of roughly -2.36, indicating that the ortho-bromine substitution substantially decreases lipophilicity—likely through a combination of increased molecular polar surface area and reduced planarity. In medicinal chemistry, a difference of this magnitude is sufficient to shift a compound from CNS-penetrant (LogP ~3–5) to peripherally restricted or solubility-favorable space.
| Evidence Dimension | Lipophilicity (cLogP/LogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1 |
| Comparator Or Baseline | 5-[4-(Trifluoromethyl)phenyl]oxazole (CAS 87150-14-9): LogP ≈ 3.36 |
| Quantified Difference | ΔLogP ≈ -2.36 (target is ~230× more hydrophilic by partition coefficient ratio) |
| Conditions | Calculated partition coefficient (Aladdin ALA883126) vs. database-reported LogP (Molbase) |
Why This Matters
Procurement decisions for lead-optimization programs must account for this large lipophilicity differential: the target compound will distribute into aqueous compartments and exhibit solubility behavior fundamentally different from its des-bromo congener, affecting formulation strategy and in vivo pharmacokinetic predictions.
